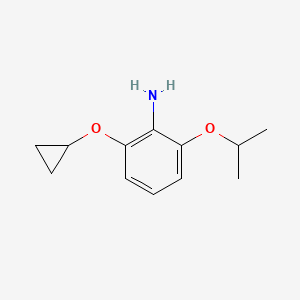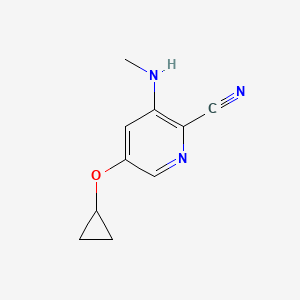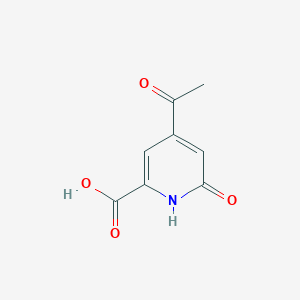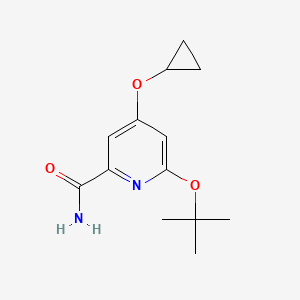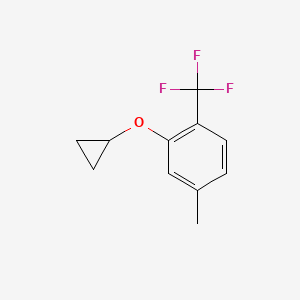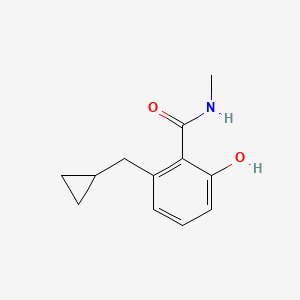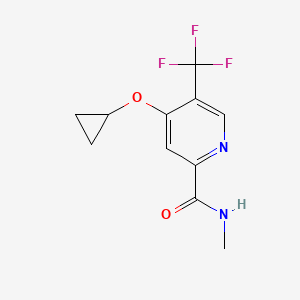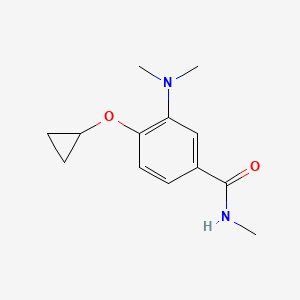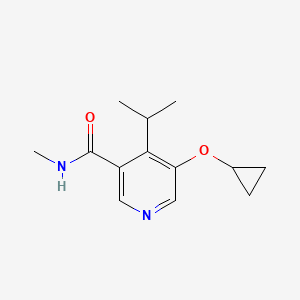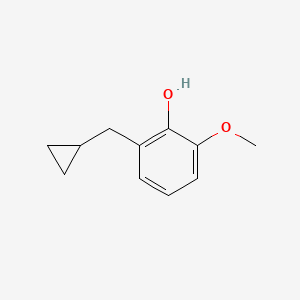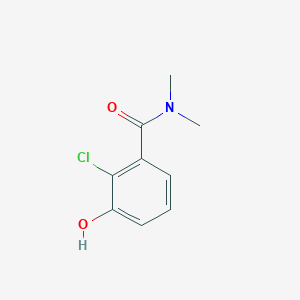
2-Chloro-3-hydroxy-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the third position on the benzene ring, along with two methyl groups attached to the nitrogen atom of the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydroxy-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with 2-nitro-3-methylbenzoic acid as the initial raw material. The process includes a reduction reaction to convert the nitro group to an amino group, followed by chlorination to introduce the chlorine atom. Subsequent esterification and ammonolysis reactions yield the final product .
Industrial Production Methods
For industrial production, the synthesis route is optimized to achieve high yield and cost-effectiveness. The reaction conditions are carefully controlled to ensure mild conditions, minimal waste, and scalability. The overall yield of the synthesis route can reach over 80%, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or convert the amide group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-3-keto-N,N-dimethylbenzamide.
Reduction: Formation of 2-chloro-3-amino-N,N-dimethylbenzamide or 2-chloro-3-hydroxy-N,N-dimethylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-3-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-N,N-dimethylbenzamide: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloro-N,N-dimethylbenzamide: Lacks the hydroxyl group, affecting its solubility and reactivity.
4-Hydroxy-N,N-dimethylbenzamide: The hydroxyl group is at a different position, altering its chemical properties and reactivity.
Uniqueness
2-Chloro-3-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C9H10ClNO2 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
2-chloro-3-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H10ClNO2/c1-11(2)9(13)6-4-3-5-7(12)8(6)10/h3-5,12H,1-2H3 |
Clé InChI |
COMZWLHILFMWGR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(C(=CC=C1)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


